Spectroscopic Elucidation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid: A Technical Guide
Spectroscopic Elucidation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the structural characterization of this and similar molecules. While experimental data for this specific compound is not widely published, this guide establishes a robust predictive framework based on the well-documented spectroscopic behaviors of its constituent chemical motifs.
Introduction
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a complex heterocyclic system of significant interest in medicinal chemistry due to the established biological activities of its core components: the benzo[d]isoxazole and thiazole rings.[1] Accurate structural elucidation is the cornerstone of understanding its chemical reactivity, and in turn, its therapeutic potential. This guide will navigate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive roadmap for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, specific chemical shifts and coupling patterns are anticipated based on the electronic environments of the protons and carbons.
Experimental Protocol: NMR Spectroscopy
A standardized approach to acquiring NMR data for this compound would involve the following steps:
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.[2][3] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.
-
Data Acquisition : Record ¹H NMR, ¹³C NMR, and, if necessary, two-dimensional spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The expected proton chemical shifts (δ) are as follows:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4][5] Its presence can be confirmed by its disappearance upon the addition of D₂O.[5] |
| Thiazole Protons | 7.5 - 8.5 | Doublets | The two protons on the thiazole ring will exhibit chemical shifts typical for aromatic heterocyclic protons and will likely appear as doublets due to coupling with each other. |
| Benzo[d]isoxazole Protons | 7.8 - 8.8 | Multiplets | The three protons on the benzisoxazole ring will be in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the carboxylic acid and isoxazole ring. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The anticipated carbon chemical shifts (δ) are:
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid is characteristically found in this downfield region.[6][7] |
| Benzo[d]isoxazole Carbons | 110 - 160 | The carbons of the benzisoxazole ring system will have a range of chemical shifts depending on their electronic environment. |
| Thiazole Carbons | 115 - 155 | The carbons of the thiazole ring will also appear in the aromatic region, with the carbon adjacent to the sulfur atom typically being more shielded. |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The compound, being a solid, can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Caption: Workflow for IR data acquisition and analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[6][8][9][10][11] |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch for an aromatic carboxylic acid is typically found in this region.[6][8][10] Conjugation with the aromatic ring lowers the frequency compared to an aliphatic carboxylic acid.[6] |
| 1620 - 1450 | C=C and C=N stretches (Aromatic Rings) | Medium to Strong | These absorptions are characteristic of the aromatic and heteroaromatic rings (benzo[d]isoxazole and thiazole). |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium | This band is associated with the carbon-oxygen single bond of the carboxylic acid group.[4][10] |
| 950 - 910 | O-H bend (Carboxylic Acid) | Broad, Medium | This out-of-plane bend is another characteristic feature of a dimeric carboxylic acid.[4] |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method : Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.[12][13][14] ESI is well-suited for polar and charged compounds.[13]
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).
-
Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.[15]
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Predicted Mass Spectrum
The molecular formula of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is C₁₁H₆N₂O₃S, with a monoisotopic mass of 246.01 g/mol .
| Ion Mode | Predicted m/z | Ion | Rationale |
| ESI+ | 247.01 | [M+H]⁺ | In positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion. |
| ESI- | 245.00 | [M-H]⁻ | In negative ion mode, the acidic proton of the carboxylic acid is readily lost to form the deprotonated molecule. |
Predicted Fragmentation Pathways:
In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected:
-
Loss of CO₂ (44 Da) : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 201.01 in negative ion mode ([M-H-CO₂]⁻).
-
Loss of H₂O (18 Da) : From the protonated molecular ion, the loss of a water molecule is a plausible fragmentation.[16]
-
Cleavage of the Heterocyclic Rings : Fragmentation of the thiazole and/or benzisoxazole rings would lead to a series of smaller fragment ions, providing further clues to the molecule's structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing parallels with structurally related compounds, we have outlined the expected spectral data and the methodologies to obtain them. This framework serves as a valuable resource for the unambiguous identification and characterization of this and other novel heterocyclic compounds, thereby accelerating research and development in medicinal chemistry.
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